molecular formula C10H9BrF3NO2 B7936146 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B7936146
M. Wt: 312.08 g/mol
InChI Key: XXXCEXRAYMRVND-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound characterized by its bromine, methoxy, and trifluoromethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the bromination of N-methoxy-N-methyl-3-(trifluoromethyl)benzamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is used to study enzyme inhibition and receptor binding. Its structural features make it a valuable tool in understanding biological processes.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.

Comparison with Similar Compounds

  • 4-Bromo-N-methylbenzamide: Lacks the methoxy and trifluoromethyl groups.

  • N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide: Lacks the bromine atom.

  • 4-Bromo-3-(trifluoromethyl)benzamide: Lacks the methoxy group.

Uniqueness: The presence of both the bromine and trifluoromethyl groups in 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide makes it unique compared to similar compounds. These groups contribute to its enhanced reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXCEXRAYMRVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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